N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzodioxolylmethyl, difluoromethyl, and methoxyphenyl groups through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer or inflammation.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety may have similar chemical properties and reactivity.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H18F2N4O4 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H18F2N4O4/c1-31-15-5-3-14(4-6-15)17-9-18(21(24)25)29-22(28-17)16(11-27-29)23(30)26-10-13-2-7-19-20(8-13)33-12-32-19/h2-9,11,21H,10,12H2,1H3,(H,26,30) |
InChI Key |
ATVXQJDNMHMKRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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